molecular formula C7H5F3N2O B1528783 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 1343447-95-9

1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B1528783
M. Wt: 190.12 g/mol
InChI Key: YHAUUIYFFGPLRP-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one, also known as 4-AP-TFE, is a small molecule compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments, drug discovery, and medical research. 4-AP-TFE is a highly versatile compound with a wide range of properties and applications, making it an attractive choice for researchers.

Scientific Research Applications

Catalytic Applications

Some compounds structurally related to "1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one" have been explored for their catalytic properties. Lanthanide(III) trifluoromethanesulfonates, for example, are shown to be extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, leading to the formation of β-amino alcohols with high regioselectivity and anti-stereoselectivity (Chini et al., 1994). Furthermore, ytterbium perfluorooctanoate has been used as a catalyst in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from aldehydes, ketones, malononitrile, and ammonium acetate, indicating the versatility of similar compounds in catalyzing multifaceted chemical reactions (Tang et al., 2011).

Coordination Chemistry

Compounds with the pyridine and trifluoroethanone motifs have been instrumental in forming complex coordination networks. Silver(I) complexes with 3-aminomethylpyridine ligands have demonstrated the formation of multidimensional coordination networks, whose structures depend significantly on the stoichiometry of the components, showcasing the potential of such compounds in designing new material structures (Feazell et al., 2006).

Chemical Synthesis

The structural motif of 4-aminopyridine, closely related to the compound , has been utilized in various synthetic chemistry applications. For instance, novel derivatives of 4-aminopyridine have been investigated for their potential in therapy and imaging, emphasizing the importance of the aminopyridine group in medicinal chemistry (Rodríguez-Rangel et al., 2019). Additionally, inverse electron-demand [4+2] cycloadditions of ynamides with pyrimidines have been reported to yield structurally diverse polycyclic fused and spiro-4-aminopyridines, highlighting the compound's utility in advanced organic synthesis and material science (Duret et al., 2017).

Materials Science

In the realm of materials science, 1-aminopyridinium ylides have been shown to serve as efficient directing groups for the palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application underscores the potential of pyridine-derived compounds in facilitating complex molecular transformations (Le et al., 2019).

properties

IUPAC Name

1-(4-aminopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-3-12-2-1-5(4)11/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUUIYFFGPLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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